Home > Products > Screening Compounds P137273 > 7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE -

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-3693923
CAS Number:
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Alkylation: Introducing alkyl groups at different positions of the purine ring using alkyl halides. [, , ]
  • Nucleophilic Substitution: Substituting a leaving group on the purine ring with various nucleophiles like amines. [, , ]
  • Cyclization Reactions: Forming the purine ring system from acyclic precursors using various reagents and reaction conditions. [, ]
  • Adenosine Receptor Interactions: Purine derivatives are known to interact with adenosine receptors, which are involved in various physiological processes. [, , , , , ]
  • Phosphodiesterase Inhibition: Some purine derivatives exhibit phosphodiesterase inhibitory activity, influencing intracellular signaling pathways. [, ]
  • Ion Channel Modulation: Certain purine derivatives can modulate ion channel activity, affecting cellular excitability and signaling. [, ]

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

Compound Description: Linagliptin (BI 1356) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for treating type 2 diabetes. [, ] Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). [, ] By inhibiting DPP-4, Linagliptin increases GLP-1 levels, improving glycemic control. [, ] Studies in rodent models demonstrated significant improvements in glycemic control and increased basal GLP-1 levels with chronic Linagliptin treatment. [, ]

8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Compound Description: This compound is another designation for Linagliptin, a potent and selective DPP-4 inhibitor. [] It exhibits a long duration of action and is under development for type 2 diabetes treatment. [] Linagliptin primarily undergoes fecal excretion, with unchanged Linagliptin representing the most abundant form in various matrices. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a significant metabolite of Linagliptin, formed via a two-step CYP3A4-dependent oxidation followed by stereoselective reduction involving Aldo-keto reductases and carbonyl reductases. [] Although a minor contributor to Linagliptin's overall elimination, CD1790 represents a significant portion of the parent compound's systemic exposure after oral administration. []

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 serves as an intermediary metabolite in the metabolic pathway of Linagliptin to CD1790. [] Its formation from Linagliptin is primarily mediated by the CYP3A4 enzyme, representing the rate-limiting step in the generation of CD1790. []

1-(Oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones (Ia - Xa, Ib - Xb, and Ic - Xc)

Compound Description: This series of compounds, with varying alkyl chain lengths at the 1-position oxoalkyl group (2-oxopropyl, 3-oxobutyl, and 5-oxohexyl), were synthesized through the alkylation of alkali metal salts of 3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones with methyl vinyl ketone. [] The study investigated the impact of these compounds on platelet and erythrocyte aggregation. []

3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

Compound Description: This synthetic theophylline derivative was investigated for its potential in treating exercise-induced asthma (EIA) in a study involving asthmatic patients. [] The study explored both short-term and preventative treatment strategies, comparing the compound's efficacy against a standard dose of anhydrous theophylline. []

3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione (L-97-1)

Compound Description: L-97-1 acts as a water-soluble, small molecule antagonist of the A1 adenosine receptor (AR). [] Studies demonstrate its efficacy in reducing allergic responses to house dust mites in a rabbit model of asthma. [] Its mechanism involves blocking A1 ARs, mitigating the bronchoconstriction and airway hyperresponsiveness typically observed in asthma. []

8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This group of compounds, including the parent compound 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2) and its 8-alkylamino substituted analogs (11-17), were synthesized and evaluated for their cardiovascular effects. [] These compounds demonstrated varied activities, with compound 2 and its analog 15 exhibiting potent prophylactic antiarrhythmic effects, while analogs 11 and 12 displayed hypotensive properties. []

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

Compound Description: This compound, a synthetic derivative of theophylline, was investigated for its bronchodilatory and antiallergic properties in a double-blind, placebo-controlled study. [] Results indicated its efficacy in mitigating exercise-induced reductions in FEV1 (forced expiratory volume in 1 second), suggesting its potential as a treatment for exercise-induced bronchospasm. []

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative is identified as a potential coronavirus helicase inhibitor. [] It targets the helicase enzyme, a crucial component in viral replication, offering a potential therapeutic target for antiviral drug development. []

1H-Purine-2,6-dione,7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-8-nitro (DDRI-9)

Compound Description: DDRI-9 is a novel DNA damage response (DDR) inhibitor. [] It disrupts DDR signaling by inhibiting the formation of phosphorylated histone variant H2AX foci, a hallmark of DNA damage. [] This disruption delays DNA repair and increases the cytotoxicity of anticancer drugs like etoposide and ionizing radiation. [] Additionally, DDRI-9 affects mitotic progression, leading to the accumulation of mitotic proteins and cell death. []

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds acts as potent and selective antagonists of the A₂B adenosine receptor. [] Researchers designed these antagonists based on molecular modeling studies, including comparative molecular field analysis (CoMFA), to enhance their selectivity and potency towards the A₂B adenosine receptor. []

8-[3-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66)

Compound Description: This compound represents a potent and selective A₂B adenosine receptor antagonist. [] It displays high affinity for the human A₂B receptor (K_i = 9.4 nM) with significant selectivity over other adenosine receptor subtypes (A1, A2A, A3). [] This selectivity makes it a valuable tool for studying the physiological roles of the A₂B receptor and potentially developing therapeutic agents for diseases like asthma and diabetes. []

8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80)

Compound Description: Compound 80 is a pyrazole-xanthine derivative displaying high affinity for the A₂B adenosine receptor (K_i = 4.0 nM) and good selectivity over other AR subtypes. [] Its simplified structure compared to other potent A₂B antagonists makes it a promising lead compound for developing novel therapeutics. []

3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione (MSX-3)

Compound Description: MSX-3 is an adenosine A2A receptor antagonist. Studies in squirrel monkeys have shown that MSX-3 can either decrease or increase self-administration of cannabinoids like THC and anandamide depending on the dosage. [] This suggests a complex interplay with the endocannabinoid system.

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a selective antagonist for the presynaptic adenosine A2A receptor. [] In squirrel monkeys, SCH-442416 decreased the reinforcing effects of THC, suggesting that selectively blocking presynaptic A2A receptors could be a novel pharmacological approach for treating marijuana dependence. []

(E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a selective antagonist for the postsynaptic adenosine A2A receptor. [, , , , ] It has shown efficacy in treating Parkinson's disease (PD) by potentiating the effects of L-DOPA and reducing motor impairments. [, , , ] Additionally, KW-6002 may play a role in reducing L-DOPA-induced dyskinesia (LID) in PD. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel dual antagonist of adenosine A1 and A2A receptors. [] It shows potent antagonistic activity on both A1 and A2A receptors with high specificity and no species differences. [] ASP5854 demonstrated improvement in motor function and neuroprotection in various animal models of Parkinson's disease. [] Furthermore, it exhibited cognitive-enhancing effects, suggesting its potential as a therapeutic agent for both Parkinson's disease and cognitive impairment. []

butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535)

Compound Description: ST1535 is an adenosine A2A receptor antagonist. It displays a higher affinity for A2A receptors in the striatum compared to the hippocampus, supporting the concept of "typical" and "atypical" A2A binding sites. []

3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]1H-purine-2,6-dione (Chinoin-170)

Compound Description: Chinoin-170 is a novel antitussive compound with bronchodilating properties. [] In vitro studies revealed that Chinoin-170 at high concentrations caused a slight decrease in ciliary beating frequency (CBF) in rat tracheal explants but showed no adverse effects on CBF in human mucosal explants. [] In vivo studies demonstrated that Chinoin-170 increased tracheobronchial mucociliary clearance in rabbits. []

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: WY-49051 is a potent H1-antagonist with a long duration of action and a favorable central nervous system profile. [] Unlike its predecessor, compound 8, which displayed undesirable antidopaminergic activity, WY-49051 exhibits potent antihistamine activity without significant antidopaminergic effects. []

3,4-Dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones

Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. [] Several compounds within this series showed promising activity by inhibiting histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats. [] These findings highlight their potential as antihistaminic agents. []

3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones

Compound Description: This series of compounds was synthesized and evaluated alongside 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones for their antihistaminic activity. [] While some members of this series displayed good antihistaminic properties, their overall activity was deemed lower compared to the related compounds containing a (phenylthio)propyl group at the 7-position. []

3,7-Dihydro-1,3-dimethyl-7-2[(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline, Captagon)

Compound Description: Fenetylline (Captagon) is a drug whose metabolism has been extensively studied. [] Seven novel metabolites, along with four previously identified substances, were found in the urine after oral administration. [] Researchers employed gas chromatography and mass spectrometry to identify these metabolites, providing insights into the drug's biotransformation pathways. []

1-Ethyl-3,7-dihydro-8-[(1R, 2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound, particularly its two distinct crystalline polymorphs, Embodiment 1 and Embodiment 2, acts as potent xanthine phosphodiesterase-5 (PDE5) inhibitors. [] The polymorphs are characterized by unique powder X-ray diffraction patterns and differential scanning calorimetry images. [] These polymorphs hold promise for treating various physiological disorders, including erectile dysfunction. []

1-Methyl-3-isobutyl-8-[2-ethyl 1-(4-diphenylmethylpiperazinyl)]-3,7-dihydro(1H)purine-2,6-dione (S 9795)

Compound Description: S 9795 is a novel xanthine derivative demonstrating antiasthmatic properties in animal models. [] It is believed to exert its pharmacological effects by inhibiting phosphodiesterases, modulating cellular calcium (Ca2+) movements, or antagonizing purinergic receptors. [] In contrast to other xanthine derivatives like theophylline and IBMX, S 9795 inhibits glucose-induced insulin release from rat pancreatic islets, suggesting a distinct mechanism of action. []

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: MKS-492, a known type III cyclic nucleotide phosphodiesterase (PDE) isozyme inhibitor, has shown potent antiallergic effects in animal models. [] It effectively inhibits antigen-induced bronchoconstriction in guinea pigs and allergic cutaneous reactions in rats. [] Moreover, MKS-492 demonstrates inhibitory effects on platelet-activating factor (PAF)-induced bronchoconstriction, airway eosinophilia, and histamine release from mast cells. []

3,7-Dihydro-7-[2-hydroxy-3-[4-[3-phenylthio)propyl]-1-piperazinyl] propyl-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (Tazifylline, RS-49014)

Compound Description: Tazifylline, also known as RS-49014, is a potent and selective histamine H1-receptor antagonist. [, ] Its long duration of action and rapid onset make it a promising antihistaminic agent. [, ] Studies in humans and animals demonstrate its effectiveness in inhibiting histamine-induced responses, including bronchoconstriction, skin inflammation, and anaphylactic reactions. [, ] Additionally, Tazifylline exhibits low affinity for other receptors like H2, alpha- and beta-adrenergic, serotonergic, and muscarinic receptors, suggesting a favorable safety profile. []

Properties

Product Name

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

7-benzyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-15-8-6-7-11-17(15)13-25-20(26)18-19(23(2)21(25)27)22-14-24(18)12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3

InChI Key

LWWACQISHBYDAC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3CC4=CC=CC=C4)N(C2=O)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3CC4=CC=CC=C4)N(C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.